molecular formula C23H28ClN3O B6039044 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

Numéro de catalogue B6039044
Poids moléculaire: 397.9 g/mol
Clé InChI: XFXAKOVAWUSHIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. It is a synthetic molecule that has been extensively studied due to its potential therapeutic effects in various diseases. CPP is a potent inhibitor of the serotonin transporter, which makes it a promising drug candidate for the treatment of psychiatric disorders such as depression, anxiety, and addiction.

Mécanisme D'action

1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine increases the levels of serotonin in the synaptic cleft, which leads to enhanced neurotransmission and activation of downstream signaling pathways. The exact mechanism by which 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine exerts its therapeutic effects is not fully understood, but it is thought to involve modulation of the serotonergic system in the brain.
Biochemical and Physiological Effects:
1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal models. It increases the levels of serotonin and dopamine in the brain, which leads to enhanced neurotransmission and activation of downstream signaling pathways. 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in lab experiments is its potent inhibitory effect on the serotonin transporter. This makes it a useful tool compound for studying the serotonergic system in the brain. However, 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Orientations Futures

There are several future directions for research on 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of more potent and selective inhibitors of the serotonin transporter. This could lead to the discovery of new drug candidates for the treatment of psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine. This could lead to a better understanding of the serotonergic system in the brain and the development of more effective treatments for psychiatric disorders. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in vivo, which could help to optimize its use as a therapeutic agent.

Méthodes De Synthèse

1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine can be synthesized by reacting 1-(3-chlorobenzoyl)piperidine with 4-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The overall yield of 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine synthesis is around 60-70%.

Applications De Recherche Scientifique

1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models. 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has also been investigated as a potential treatment for neuropathic pain, schizophrenia, and Parkinson's disease. In addition, 1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been used as a tool compound to study the serotonin transporter and its role in psychiatric disorders.

Propriétés

IUPAC Name

(3-chlorophenyl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O/c1-18-6-2-3-10-22(18)26-14-12-25(13-15-26)21-9-5-11-27(17-21)23(28)19-7-4-8-20(24)16-19/h2-4,6-8,10,16,21H,5,9,11-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXAKOVAWUSHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.